molecular formula C18H18N4O6 B14067669 N,N'-bis(4-nitrophenyl)hexanediamide CAS No. 58824-58-1

N,N'-bis(4-nitrophenyl)hexanediamide

Cat. No.: B14067669
CAS No.: 58824-58-1
M. Wt: 386.4 g/mol
InChI Key: FWNLTJRKBQJOSO-UHFFFAOYSA-N
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Description

N,N’-bis(4-nitrophenyl)hexanediamide is an organic compound characterized by the presence of two nitrophenyl groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-nitrophenyl)hexanediamide typically involves the reaction of hexanediamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N,N’-bis(4-nitrophenyl)hexanediamide may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control of reaction parameters, leading to higher purity and consistent product quality. The use of catalysts, such as platinum on carbon, can further improve the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-nitrophenyl)hexanediamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: The major product is N,N’-bis(4-aminophenyl)hexanediamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted hexanediamides.

Scientific Research Applications

N,N’-bis(4-nitrophenyl)hexanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-bis(4-nitrophenyl)hexanediamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amine groups, which can then interact with biological molecules through hydrogen bonding and other interactions. The hexanediamide backbone provides structural stability and facilitates the compound’s incorporation into larger molecular frameworks.

Comparison with Similar Compounds

N,N’-bis(4-nitrophenyl)hexanediamide can be compared with similar compounds such as N,N’-bis(4-nitrophenyl)urea and N,N’-bis(2-nitrophenyl)hexanediamide. These compounds share structural similarities but differ in their functional groups and reactivity. N,N’-bis(4-nitrophenyl)hexanediamide is unique due to its hexanediamide backbone, which imparts distinct chemical and physical properties.

List of Similar Compounds

  • N,N’-bis(4-nitrophenyl)urea
  • N,N’-bis(2-nitrophenyl)hexanediamide
  • N,N’-bis(3-nitrophenyl)hexanediamide

Biological Activity

N,N'-bis(4-nitrophenyl)hexanediamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, with the chemical formula C18H20N4O4C_{18}H_{20}N_4O_4, features two nitrophenyl groups attached to a hexanediamide backbone. This structure is significant as it influences the compound's solubility, reactivity, and biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies involving substituted prolinamides have demonstrated significant cytotoxic effects against various human carcinoma cell lines. The MTT assay revealed that certain derivatives achieved up to 95.41% cell inhibition against A549 lung cancer cells at a concentration of 100 µM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line% Inhibition at 100 µMReference
N-(4-nitrophenyl)-l-prolinamideA54995.41
N-(4-nitrophenyl)-l-prolinamideHCT-11693.33
N-(4-nitrophenyl)-l-prolinamideHepG279.50

Antimicrobial Activity

In addition to anticancer properties, this compound and its analogs have shown promising antimicrobial activities. Research on similar compounds has highlighted their effectiveness against various bacterial strains and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes and interference with critical metabolic processes.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of synthesized compounds related to this compound reported moderate to good activity against both Gram-positive and Gram-negative bacteria . The compounds were tested using the cup plate method, demonstrating that structural modifications can enhance bioactivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in the substituents on the phenyl rings or modifications in the alkane chain length can significantly affect both anticancer and antimicrobial activities.

Table 2: Structure-Activity Relationships

ModificationBiological ActivityObservations
Lengthening alkane chainDecreased activityLinear decrease in potency observed
Variation in nitro groupsEnhanced cytotoxicityCorrelation with increased electron-withdrawing effects

Properties

CAS No.

58824-58-1

Molecular Formula

C18H18N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

N,N'-bis(4-nitrophenyl)hexanediamide

InChI

InChI=1S/C18H18N4O6/c23-17(19-13-5-9-15(10-6-13)21(25)26)3-1-2-4-18(24)20-14-7-11-16(12-8-14)22(27)28/h5-12H,1-4H2,(H,19,23)(H,20,24)

InChI Key

FWNLTJRKBQJOSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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